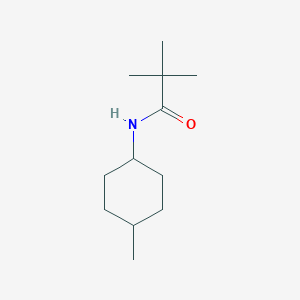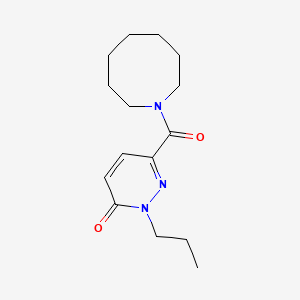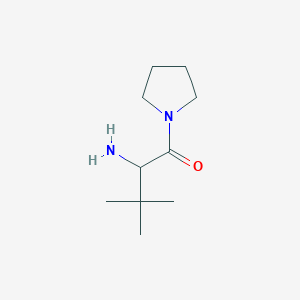
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is soluble in organic solvents and has a melting point of -38°C. It is widely used in various research applications, including as a precursor for the synthesis of other chemical compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a cholinesterase inhibitor. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide binds to the active site of cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has been shown to have significant effects on the nervous system, including the inhibition of cholinesterase enzymes and the overstimulation of acetylcholine receptors. This can lead to symptoms such as muscle weakness, tremors, and convulsions. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has also been shown to have toxic effects on the liver and kidneys, leading to organ damage and dysfunction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its high reactivity and specificity. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can be used to selectively target cholinesterase enzymes and other biomolecules, allowing for precise control of biochemical reactions. However, the toxic effects of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can also be a limitation, as high concentrations or prolonged exposure can lead to cell damage and death.
Future Directions
There are numerous future directions for research on 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, including the development of new synthetic methods and the study of its effects on various biological systems. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has potential applications in the development of new drugs and therapies for various diseases, including Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide involves the reaction of 4-methylcyclohexanone with tert-butylamine and formaldehyde. This reaction leads to the formation of the intermediate compound, which is then treated with hydrochloric acid to yield 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide. The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has numerous applications in scientific research, including as a precursor for the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in biochemical assays to study the properties and functions of enzymes and other biomolecules.
properties
IUPAC Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDBYKAWUATGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)




![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)